molecular formula C9H6F3NO B1610666 2-(2,2,2-Trifluoroethoxy)benzonitrile CAS No. 56935-77-4

2-(2,2,2-Trifluoroethoxy)benzonitrile

Cat. No.: B1610666
CAS No.: 56935-77-4
M. Wt: 201.14 g/mol
InChI Key: OESUQEWLLMDSDL-UHFFFAOYSA-N
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Description

“2-(2,2,2-Trifluoroethoxy)benzonitrile” is a chemical compound with the linear formula C9H6F3NO . It is used in scientific research due to its unique properties.


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C9H6F3NO . More detailed structural information may be available in specialized chemical databases or scientific literature.


Physical and Chemical Properties Analysis

“this compound” is a solid compound . More detailed physical and chemical properties may be available in specialized chemical databases or scientific literature.

Scientific Research Applications

Applications in Battery Technology

Electrolyte Additive for High Voltage Lithium Ion Batteries 2-(2,2,2-Trifluoroethoxy)benzonitrile derivatives have been utilized as novel electrolyte additives in lithium-ion batteries. Specifically, 4-(Trifluoromethyl)-benzonitrile (4-TB) showed promise in improving the cyclic stability of LiNi 0.5 Mn 1.5 O 4 cathodes in high-voltage lithium-ion batteries. The inclusion of 4-TB in the electrolyte led to a significant enhancement in capacity retention after multiple charge-discharge cycles, attributing to the formation of a protective film on the cathode, thus preventing oxidation decomposition of the electrolyte and suppressing manganese dissolution (Huang et al., 2014).

Catalysis in Organic Synthesis

Catalytic Reduction of Dioxygen In the realm of catalysis, this compound derivatives have been involved in the catalytic reduction of dioxygen. Co(III) corroles, bearing bulky substituents and containing this functional group, demonstrated efficient catalysis in both heterogeneous and homogeneous systems. This catalysis is crucial in oxygen reduction reactions, a fundamental process in energy conversion and storage systems (Kadish et al., 2008).

Electrocatalytic Applications

Electrocatalytic Oxidation of Benzylamine Another application lies in the electrocatalytic oxidation of benzylamine to benzonitrile, a significant organic intermediate. Multi-metallic two-dimension conductive metal-organic frameworks (2D cMOF) embedded with this compound derivatives have shown top-level performance in this regard. These frameworks exhibit high yield and Faradaic efficiency, underlining their potential in green and efficient organic synthesis strategies (Wang et al., 2020).

Material Chemistry

X-Ray Diffraction and Supramolecular Structure Analysis In material chemistry, the molecular and supramolecular structures of compounds with this compound derivatives have been analyzed using X-ray diffraction. For instance, the compound 2-[1-(3-chlorophenyl)-2,2,2-trifluoroethoxy]-3-(trichloromethyl)-6,7-benzo-1,4,2λ5-dioxaphosphepin-5-one 2-oxide was studied for its regio- and stereoselectivity, showcasing the importance of this functional group in understanding complex molecular structures (Gubaidullin et al., 2004).

Safety and Hazards

The safety data sheet for a similar compound, “2-(2,2,2-Trifluoroethoxy)phenylboronic acid”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation, and may cause respiratory irritation . Always handle chemicals with appropriate safety precautions.

Mechanism of Action

Target of Action

The primary targets of 2-(2,2,2-Trifluoroethoxy)benzonitrile are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles.

Biochemical Pathways

The biochemical pathways affected by this compound are yet to be determined

Properties

IUPAC Name

2-(2,2,2-trifluoroethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)6-14-8-4-2-1-3-7(8)5-13/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESUQEWLLMDSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514824
Record name 2-(2,2,2-Trifluoroethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56935-77-4
Record name 2-(2,2,2-Trifluoroethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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